molecular formula C17H16F2N4O2S B2452502 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034476-63-4

3,4-difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2452502
M. Wt: 378.4
InChI Key: VOBVJXUKVLZJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O2S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Anticancer Potential

  • A study highlighted the synthesis and characterization of derivatives similar to the specified compound, showcasing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, one derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting a potential for therapeutic development (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

  • Another research focused on the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties. The synthesized compounds displayed in vitro antibacterial and antifungal activities, highlighting the chemical framework's utility in combating microbial infections (Navneet Chandak et al., 2013).

Kinase Inhibition

  • Research into N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides demonstrated their role as selective inhibitors of the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). These compounds showed promise in inhibiting kinase activity and suppressing activation of ZAK downstream signals, suggesting applications in treating cardiac hypertrophy (Yu Chang et al., 2017).

Metal Coordination

  • A study on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their potential as ligands for metal coordination. This research provided insights into the molecular and supramolecular structures of these compounds, which could be pivotal in developing new materials or catalysts (Danielle L Jacobs et al., 2013).

Pain Management

  • Investigations into regioselectively controlled synthesis of trifluoromethylpyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice demonstrated the potential of these compounds in managing pain without causing locomotive disorders. This suggests their viability as alternatives to existing pain management therapies (M. M. Lobo et al., 2015).

properties

IUPAC Name

3,4-difluoro-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c1-12-10-17(13-4-6-20-7-5-13)22-23(12)9-8-21-26(24,25)14-2-3-15(18)16(19)11-14/h2-7,10-11,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBVJXUKVLZJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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